molecular formula C10H19FN2O2 B597286 tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate CAS No. 1268520-95-1

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B597286
CAS No.: 1268520-95-1
M. Wt: 218.272
InChI Key: MPIIBGAKGQZLDK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activity and therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1268520-95-1
  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorine atom and a tert-butyl carbamate group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can influence several physiological processes, including mood regulation and cognitive function.

Biological Activity

  • Neuropharmacological Effects :
    • Studies indicate that compounds similar to this compound exhibit anxiolytic and antidepressant properties in animal models. These effects are likely mediated through serotonergic pathways .
  • Antinociceptive Properties :
    • Research has shown that this compound may possess antinociceptive effects, potentially providing pain relief without the side effects commonly associated with traditional analgesics .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of related carbamate compounds on cancer cell lines. Results suggest that these compounds can induce apoptosis in certain types of cancer cells, making them candidates for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalAnxiolytic and antidepressant effects in animal models
AntinociceptivePain relief properties demonstrated in preclinical studies
CytotoxicityInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142647
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-29-1
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.